1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide
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Overview
Description
2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol . It is known for its role as a serine protease inhibitor, specifically targeting neutrophil elastase . This compound is used in various scientific research applications due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one typically involves the chloromethylation of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a purity of over 97% .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Scientific Research Applications
2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is widely used in scientific research due to its inhibitory effects on neutrophil elastase. This makes it valuable in studies related to inflammation, respiratory diseases, and other conditions where neutrophil elastase plays a critical role . Additionally, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The compound exerts its effects by inhibiting neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins. By binding to the active site of neutrophil elastase, it prevents the enzyme from interacting with its substrates, thereby reducing tissue damage and inflammation . This mechanism is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil elastase activity contributes to disease pathology.
Comparison with Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor with a similar mechanism of action.
Pirodomast: A compound with inhibitory effects on serine proteases.
PMSF (Phenylmethylsulfonyl fluoride): A serine protease inhibitor used in various biochemical applications.
Uniqueness: 2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is unique due to its specific structure, which allows for selective inhibition of neutrophil elastase. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHYFCQZDZXLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367869 |
Source
|
Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-21-2 |
Source
|
Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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